molecular formula C8H16N2O3S2 B14665316 S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate CAS No. 40283-54-3

S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate

Cat. No.: B14665316
CAS No.: 40283-54-3
M. Wt: 252.4 g/mol
InChI Key: JANNQSLLUJUMEN-UHFFFAOYSA-N
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Description

S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate is an organic compound that contains sulfur and nitrogen atoms It is a derivative of thiosulfate, which is known for its various applications in chemistry and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate typically involves the reaction of cyclopentylmethylamine with carbon disulfide, followed by the addition of hydrogen peroxide. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained. The process can be summarized as follows:

  • Cyclopentylmethylamine reacts with carbon disulfide to form an intermediate.
  • The intermediate is then treated with hydrogen peroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and safety. Large-scale reactors and precise control of reaction parameters are essential for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates or sulfates.

    Reduction: It can be reduced to form thiols or other sulfur-containing compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonates or sulfates.

    Reduction: Thiols or other sulfur-containing compounds.

    Substitution: Various substituted thiosulfates depending on the nucleophile used.

Scientific Research Applications

S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate exerts its effects involves interactions with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with biological molecules, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but its reactivity with sulfur and nitrogen atoms plays a crucial role.

Comparison with Similar Compounds

Similar Compounds

    Thiosulfate: A simpler sulfur-containing compound with similar reactivity.

    Thiourea: Contains sulfur and nitrogen atoms, used in similar applications.

    Sulfonates: Oxidized derivatives of thiosulfates with different chemical properties.

Uniqueness

S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate is unique due to its specific structure, which combines a cyclopentylmethylamidino group with a thiosulfate moiety

Properties

CAS No.

40283-54-3

Molecular Formula

C8H16N2O3S2

Molecular Weight

252.4 g/mol

IUPAC Name

[(1-amino-2-sulfosulfanylethylidene)amino]methylcyclopentane

InChI

InChI=1S/C8H16N2O3S2/c9-8(6-14-15(11,12)13)10-5-7-3-1-2-4-7/h7H,1-6H2,(H2,9,10)(H,11,12,13)

InChI Key

JANNQSLLUJUMEN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CN=C(CSS(=O)(=O)O)N

Origin of Product

United States

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